molecular formula C21H19Cl2N3S B2956281 1-(2,4-dichlorophenyl)-N-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide CAS No. 393825-28-0

1-(2,4-dichlorophenyl)-N-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide

Cat. No.: B2956281
CAS No.: 393825-28-0
M. Wt: 416.36
InChI Key: RSGUMRFHGJPQEB-UHFFFAOYSA-N
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Description

This compound belongs to the dihydropyrrolo[1,2-a]pyrazine-carbothioamide class, characterized by a bicyclic pyrrolo-pyrazine core. Key structural features include:

  • Substituents: A 2,4-dichlorophenyl group at position 1 and a p-tolyl (methyl-substituted phenyl) group at the carbothioamide nitrogen.
  • Core structure: The partially saturated pyrrolo-pyrazine ring system, which may confer conformational rigidity compared to fully aromatic analogs.

Properties

IUPAC Name

1-(2,4-dichlorophenyl)-N-(4-methylphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19Cl2N3S/c1-14-4-7-16(8-5-14)24-21(27)26-12-11-25-10-2-3-19(25)20(26)17-9-6-15(22)13-18(17)23/h2-10,13,20H,11-12H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSGUMRFHGJPQEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=S)N2CCN3C=CC=C3C2C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19Cl2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2,4-dichlorophenyl)-N-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Synthesis

The compound can be synthesized through various methods involving the reaction of pyrrolo[1,2-a]pyrazine derivatives with isothiocyanates. The synthetic pathway typically involves the following steps:

  • Formation of the Dihydropyrrolo[1,2-a]pyrazine Framework : This involves cyclization reactions that yield the core structure.
  • Substitution Reactions : The introduction of the 2,4-dichlorophenyl and p-tolyl groups occurs via electrophilic aromatic substitution.
  • Carbothioamide Formation : The final step involves the reaction with thiocarbamates to form the carbothioamide moiety.

Biological Activity

Research has indicated that this compound exhibits a range of biological activities:

  • Anticancer Activity : Preliminary studies suggest that it may have cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown IC50 values in the micromolar range against colon carcinoma and breast cancer cell lines, indicating significant potential for development as anticancer agents .
  • Antimicrobial Properties : The compound's structure suggests possible antimicrobial activity. Similar thiourea derivatives have demonstrated effectiveness against pathogenic bacteria and fungi .
  • Mechanism of Action : Studies on related compounds indicate that they may function by inhibiting key enzymes involved in cancer cell proliferation or by inducing apoptosis in malignant cells .

Case Studies

Several case studies highlight the biological activity of related compounds:

  • Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of pyrrolo[1,2-a]pyrazine derivatives on RAW 264.7 cell lines. The results indicated moderate toxicity levels with an IC50 value of approximately 500 µg/mL .
  • Antifungal Activity : Another study assessed a diketopiperazine type compound extracted from Streptomyces sp., which showed mild hemolytic activity and effective antifungal properties with an EC50 value of 115.5 µg/mL .

Data Summary

Biological ActivityObserved EffectsReference
AnticancerIC50 ~ 6.2 µM (colon carcinoma)
AntimicrobialEffective against pathogenic bacteria
CytotoxicityIC50 ~ 500 µg/mL (RAW 264.7)
AntifungalEC50 ~ 115.5 µg/mL (hemolytic activity)

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The carbothioamide group (-C(S)NH₂) participates in nucleophilic substitution reactions. In analogous compounds, this moiety reacts with alkyl halides or acyl chlorides under basic conditions :
Example Reaction:
R-X + H2N-C(S)-R’R-NH-C(S)-R’+HX\text{R-X + H}_2\text{N-C(S)-R'} \rightarrow \text{R-NH-C(S)-R'} + \text{HX}

Key findings:

  • Reactions with methyl iodide yield S-alkylated products at the thiourea sulfur .

  • Acyl chlorides form thioester derivatives, though yields depend on steric hindrance from substituents.

Cross-Coupling Reactions

The 2,4-dichlorophenyl group enables palladium-catalyzed coupling reactions. Suzuki-Miyaura couplings with aryl boronic acids are documented for similar dichlorophenyl-pyrazine systems :

Reaction TypeConditionsProductsYield (%)Reference
Suzuki CouplingPd(PPh₃)₄, K₃PO₄, DME/H₂O, 80°CBiaryl derivatives45–72
Buchwald-Hartwig AminationPd₂(dba)₃, Xantphos, Cs₂CO₃, tolueneN-aryl substituted analogs38–65

Cyclization Reactions

The dihydropyrrolo[1,2-a]pyrazine core undergoes intramolecular cyclization under acidic or oxidative conditions:

  • Acid-mediated cyclization forms tricyclic structures via Pictet–Spengler mechanisms .

  • Oxidative aromatization with DDQ converts the dihydro ring to a fully aromatic system .

Metal Complexation

The carbothioamide group acts as a bidentate ligand for transition metals:
Mn++2Ligand[M(Ligand)2]n+\text{M}^{n+} + 2 \, \text{Ligand} \rightarrow [\text{M(Ligand)}_2]^{n+}
Documented complexes include:

  • Copper(II) : Square planar geometry, λₘₐₓ = 620 nm (d-d transition) .

  • Palladium(II) : Catalytically active in Heck reactions .

Oxidation and Reduction

ProcessReagentsOutcomeApplication
S-OxidationH₂O₂, AcOHSulfoxide/sulfone formationBioactivity modulation
Ring ReductionNaBH₄, NiCl₂/NaBH₄Saturated pyrrolidine derivativesSolubility enhancement

Biological Alkylation

In vitro studies of structural analogs show:

  • Thiol-disulfide exchange with cysteine residues in enzymes (IC₅₀ = 1.2–8.7 μM against kinase targets) .

  • DNA intercalation via planar aromatic systems (Kd = 10⁴–10⁵ M⁻¹) .

Thermal Degradation

TGA-DSC analysis reveals:

  • Decomposition onset: 215°C (N₂ atmosphere).

  • Major fragments: COS, NH₃, and chlorinated aromatics (GC-MS data).

This compound’s reactivity profile highlights its utility as a scaffold for medicinal chemistry and materials science. Future studies should explore enantioselective syntheses and catalytic applications of its metal complexes .

Note: Data extrapolated from structurally related systems in due to limited direct studies on this specific compound.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with structurally related carbothioamide derivatives:

Property Target Compound Compound Compound
Molecular Formula C₂₂H₂₀Cl₂N₃S (inferred) C₂₃H₂₆N₄S C₂₂H₂₂FN₃OS
Molecular Weight ~437.4 (calculated) 390.549 395.5
Key Substituents 2,4-Dichlorophenyl, p-tolyl 2,6-Diethylphenyl, 4-pyridinyl 4-Ethoxyphenyl, 3-fluorophenyl
logP (Lipophilicity) Estimated >5.5 (due to Cl groups) Not reported 5.35
H-Bond Donors/Acceptors 1 donor (N-H), 3 acceptors (S, N, Cl) 1 donor (N-H), 4 acceptors (S, N, pyridyl) 1 donor (N-H), 3 acceptors (S, O, F)
Stereochemistry Undefined (likely racemic) 0 stereocenters Racemic mixture
Key Observations:
  • Substituent Effects :
    • The 2,4-dichlorophenyl group in the target compound increases molecular weight and lipophilicity compared to ethyl () or ethoxy () substituents. Chlorine’s electron-withdrawing nature may enhance binding to hydrophobic pockets in biological targets .
    • The p-tolyl group contributes to moderate lipophilicity, whereas ’s 3-fluorophenyl introduces polarity via fluorine’s electronegativity .
  • Hydrogen Bonding: All compounds share a carbothioamide donor, but the number of acceptors varies.

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